molecular formula C10H12N4O B12675709 N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide CAS No. 50632-92-3

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide

Cat. No.: B12675709
CAS No.: 50632-92-3
M. Wt: 204.23 g/mol
InChI Key: JXTRWBHIQTVXTI-UHFFFAOYSA-N
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Description

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide is a chemical compound with the molecular formula C10H12N4O It is known for its unique structure, which includes a benzotriazine ring substituted with methyl groups and an amine oxide functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide typically involves the reaction of 1,2,4-benzotriazine with methylating agents under controlled conditions. One common method includes the use of dimethyl sulfate or methyl iodide as methylating agents in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or acetonitrile at a temperature range of 0-50°C .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient and consistent production. The reaction conditions are optimized to maximize yield and purity, and the final product is purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield higher N-oxides, while reduction can produce the corresponding amine. Substitution reactions can introduce various functional groups into the benzotriazine ring .

Scientific Research Applications

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide involves its interaction with specific molecular targets and pathways. The amine oxide group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the benzotriazine ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide is unique due to the presence of both methyl groups and an amine oxide functional group. These structural features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

IUPAC Name

N,N,7-trimethyl-1-oxido-1,2,4-benzotriazin-1-ium-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O/c1-7-4-5-8-9(6-7)14(15)12-10(11-8)13(2)3/h4-6H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXTRWBHIQTVXTI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N=[N+]2[O-])N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80198676
Record name N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

204.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50632-92-3
Record name 1,2,4-Benzotriazin-3-amine, N,N,7-trimethyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50632-92-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050632923
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N,N,7-Trimethyl-1,2,4-benzotriazin-3-amine 1-oxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80198676
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N,7-trimethyl-1,2,4-benzotriazin-3-amine 1-oxide
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